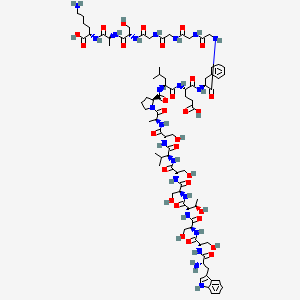
P2X2/3 modulator-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P2X2/3 modulator-1 is a compound that acts as a modulator for P2X2/3 receptors. These receptors are part of the purinergic receptor family, which are activated by extracellular adenosine triphosphate (ATP). P2X2/3 receptors are heteromeric ion channels composed of P2X2 and P2X3 subunits. They play a crucial role in sensory signaling, particularly in nociception, which is the sensory perception of pain .
Méthodes De Préparation
The synthesis of P2X2/3 modulator-1 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product yield and purity. Industrial production methods may include large-scale synthesis using automated reactors and purification processes such as crystallization and chromatography .
Analyse Des Réactions Chimiques
P2X2/3 modulator-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce different functional groups into the molecule .
Applications De Recherche Scientifique
P2X2/3 modulator-1 has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of purinergic receptors. In biology and medicine, it is utilized to investigate the role of P2X2/3 receptors in various physiological and pathological processes, including pain perception, inflammation, and central nervous system disorders. The compound has shown promise in preclinical studies for the treatment of chronic pain, bladder dysfunction, and other conditions associated with P2X2/3 receptor activity .
Mécanisme D'action
The mechanism of action of P2X2/3 modulator-1 involves its interaction with P2X2/3 receptors. Upon binding to these receptors, the compound modulates their activity, leading to changes in ion flux across the cell membrane. This modulation affects the downstream signaling pathways involved in nociception and other sensory processes. The molecular targets of this compound include the ATP-binding sites on the P2X2 and P2X3 subunits, which are critical for receptor activation and function .
Comparaison Avec Des Composés Similaires
P2X2/3 modulator-1 can be compared with other compounds that target purinergic receptors, such as P2X3 receptor antagonists and P2X2 receptor modulators. While P2X3 receptor antagonists specifically inhibit P2X3 homomeric receptors, this compound targets the heteromeric P2X2/3 receptors, providing a broader range of effects. Similar compounds include eliapixant, a selective P2X3 receptor antagonist, and other tool compounds used to study P2X and P2Y receptors .
Propriétés
Formule moléculaire |
C26H21N5O |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
3-(4-cyanopyridin-3-yl)-5-(5-methylpyridin-2-yl)-N-[(6-methylpyridin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C26H21N5O/c1-17-3-6-25(30-13-17)22-9-21(24-16-28-8-7-20(24)12-27)10-23(11-22)26(32)31-15-19-5-4-18(2)29-14-19/h3-11,13-14,16H,15H2,1-2H3,(H,31,32) |
Clé InChI |
XGUULIGRSUPHAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C2=CC(=CC(=C2)C(=O)NCC3=CN=C(C=C3)C)C4=C(C=CN=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)



![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)








